m-PEG12-Boc

ADC linker length aggregation

m-PEG12-Boc provides a precise 42Å PEG12 spacer critical for optimizing ternary complex formation and degradation efficacy in PROTAC development. Its Boc-protected terminus ensures orthogonal deprotection for sequential conjugation, while the monodisperse chain length guarantees assay reproducibility and reliable SAR interpretation. Avoid the risk of compromised activity from generic PEG linker substitution by choosing this ≥98% purity building block for your targeted protein degradation campaigns.

Molecular Formula C30H60O14
Molecular Weight 644.8 g/mol
Cat. No. B1193048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-Boc
Synonymsm-PEG12-t-butyl ester
Molecular FormulaC30H60O14
Molecular Weight644.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H60O14/c1-30(2,3)44-29(31)5-6-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-32-4/h5-28H2,1-4H3
InChIKeyHKJLYJJRQBGHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG12-Boc for PROTAC Synthesis: 12-Unit Monodisperse PEG Linker with Boc-Protected Alcohol


m-PEG12-Boc is a monodisperse polyethylene glycol (PEG)-based linker containing a 12-unit ethylene glycol chain terminated with a tert-butyloxycarbonyl (Boc)-protected hydroxyl group . This compound serves as a critical building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), bifunctional molecules designed to induce selective degradation of target proteins via the ubiquitin-proteasome system [1]. With a molecular weight of 644.79 g/mol and molecular formula C30H60O14, m-PEG12-Boc provides a precise 12-ethylene glycol spacer length that positions it as a longer-chain alternative to the more commonly employed PEG4, PEG6, and PEG8 linkers in targeted protein degradation campaigns [2]. The Boc protecting group enables orthogonal deprotection under mildly acidic conditions to reveal a reactive hydroxyl moiety for subsequent conjugation, while the hydrophilic PEG backbone confers aqueous compatibility and reduces non-specific interactions during bioconjugation workflows [3].

Why m-PEG12-Boc Cannot Be Directly Substituted with Shorter or Longer PEG Linkers


Generic substitution of m-PEG12-Boc with alternative PEG linkers (e.g., PEG4, PEG8, or PEG24) is scientifically unsound because PEG chain length functions as a critical conformational tuner rather than a passive tether in PROTAC design [1]. Systematic variation of PEG spacer length directly modulates ternary complex formation efficiency, cellular permeability, and ultimately target protein degradation efficacy, with studies demonstrating that degradation activity is exquisitely dependent on the precise number of ethylene glycol units separating the E3 ligase ligand from the target protein warhead [2][3]. The 12-unit PEG chain in m-PEG12-Boc provides a specific contour length of approximately 42 Å that differs meaningfully from the ~14 Å of PEG4 and ~28 Å of PEG8, offering distinct conformational sampling capabilities that cannot be replicated by shorter or longer homologues [1]. Furthermore, m-PEG12-Boc features a Boc-protected hydroxyl terminus that provides orthogonal reactivity distinct from amine-, azide-, or maleimide-terminated PEG12 variants, making direct functional substitution without synthetic route redesign impossible . The quantitative evidence presented below establishes the precise performance boundaries that define where m-PEG12-Boc provides verifiable differentiation relative to its closest analogs.

m-PEG12-Boc Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


PEG12 Linker Length Demonstrates Enhanced In Vivo Tolerability and Reduced Aggregation Compared to PEG4 in ADC Conjugates

In a comparative study of cleavable pendant-type PEG linkers for antibody-drug conjugates (ADCs), DAR8-ADCs prepared with PEG12 linkers demonstrated superior tolerability and reduced aggregation relative to PEG4-based conjugates [1]. The study evaluated PEG4, PEG8, and PEG12 linkers in Trastuzumab-based ADCs conjugated to monomethyl auristatin E (MMAE) at a high drug-to-antibody ratio (DAR8) [1]. The data establish that increasing PEG chain length systematically improves physicochemical and in vivo performance parameters, with PEG12 providing the optimal balance among the lengths tested [1].

ADC linker length aggregation tolerability DAR8

GSPT1 Degradation Efficacy Exhibits PEG Linker Length Dependence in PROTAC Constructs

A structure-activity relationship (SAR) study of Retro-2-based PROTACs revealed that GSPT1 degradation activity is dependent on the length of the flexible PEG chain linker [1]. The study synthesized PROTAC molecules combining a CRBN ligand derived from thalidomide, a Retro-2 derivative warhead, and variable-length PEG linkers [1]. Notably, degradation of the translation termination factor GSPT1 was observed to vary with PEG chain length, demonstrating that linker length is not merely a spacer but an active determinant of degradation efficacy [1].

PROTAC linker length GSPT1 degradation efficiency SAR

PEG12 Linker Confers Superior Pharmacokinetic Profile Relative to PEG4 in DAR8-ADC Conjugates

Pharmacokinetic evaluation of DAR8-ADCs prepared with PEG4, PEG8, and PEG12 pendant-type linkers revealed that PEG12-based conjugates exhibited improved PK profiles compared to PEG4-based constructs [1]. The study compared DAR8-ADCs with varying PEG linker lengths to a control DAR4-ADC lacking PEG [1]. Both PEG8 and PEG12 linkers demonstrated better PK profiles than PEG4 and the non-PEGylated control, with PEG12 showing the most favorable performance [1].

ADC pharmacokinetics PEG12 PEG4 DAR8

Monodisperse PEG12 Batch Purity (≥98%) Enables Reproducible PROTAC SAR and Minimizes Impurity-Driven Artifacts

Commercial m-PEG12-Boc is supplied with a certified purity of ≥98% as determined by analytical methods, ensuring monodisperse chain-length integrity . In PROTAC research, sub-stoichiometric impurities such as truncated PEG oligomers (e.g., PEG11 or PEG10) can out-compete the intended degrader for binding sites, seed aggregation, or artifactually skew DC50 values, compromising structure-activity relationship interpretation [1]. High-purity monodisperse PEG linkers reduce assay variance and enable reproducible SAR across library synthesis campaigns [1].

purity monodisperse SAR batch consistency PROTAC

12-Unit PEG Spacer Provides Extended Reach (~42 Å) Relative to Standard PEG4-PEG8 Linkers for Large Protein-Protein Interface Bridging

Each ethylene glycol repeat unit in a PEG chain adds approximately 3.5 Å of contour length, enabling systematic probing of inter-ligand distances in PROTAC ternary complex formation [1]. While PEG4, PEG6, and PEG8 (spanning ~14 Å to ~28 Å) are empirically established as the standard range for many target-E3 ligase pairs where inter-pocket distances are typically >3 nm, the 12-unit PEG chain in m-PEG12-Boc provides an extended reach of approximately 42 Å [1][2]. This extended length may be critical for targets requiring larger conformational accommodation or where binding pockets are separated by greater distances [2].

PEG linker length contour length ternary complex protein-protein interface

m-PEG12-Boc Optimal Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring Systematic Length Variation Beyond PEG8

When medicinal chemistry teams need to probe linker length effects on ternary complex formation beyond the standard PEG4-PEG8 range, m-PEG12-Boc enables synthesis of PROTACs with ~42 Å inter-ligand spacing. This is particularly relevant for targets where preliminary screening with shorter PEG linkers yields suboptimal degradation efficiency, as studies have demonstrated that GSPT1 degradation activity exhibits PEG linker length dependence [1]. The Boc-protected hydroxyl provides orthogonal reactivity for sequential conjugation strategies, allowing precise control over PROTAC assembly without cross-reactivity concerns .

High-DAR ADC Development Requiring Reduced Aggregation and Enhanced Tolerability

For antibody-drug conjugate programs pursuing high drug-to-antibody ratios (DAR8) where payload hydrophobicity drives aggregation and limits tolerability, PEG12-based linkers offer empirically validated advantages. Comparative studies demonstrate that PEG12 linkers reduce aggregate formation, improve pharmacokinetic profiles, and eliminate body weight loss in vivo relative to PEG4-based constructs [2]. While m-PEG12-Boc itself requires further functionalization for ADC applications, the PEG12 scaffold performance characteristics inform procurement decisions for PEG12-containing linker building blocks.

Large Protein Target Degradation Requiring Extended Linker Reach

When targeting protein pairs with binding pockets separated by distances exceeding 30 Å, the 12-unit PEG chain in m-PEG12-Boc provides the necessary spatial reach to enable productive ternary complex formation [3]. This scenario arises in multi-domain proteins, protein complexes, or targets where the E3 ligase binding site is sterically distant from the warhead binding pocket. The systematic 3.5 Å increment per PEG unit allows rational linker length selection based on structural or computational predictions of inter-ligand distance requirements [3].

High-Purity Monodisperse Linker Procurement for Reproducible SAR Studies

In academic or industrial settings where assay reproducibility and SAR interpretation are critical for lead optimization, procuring m-PEG12-Boc at ≥98% purity ensures monodisperse chain-length integrity . This level of purity minimizes the risk of truncated PEG oligomers competing in biological assays, reduces aggregation artifacts, and maintains batch-to-batch consistency across multi-year research programs—factors that directly impact the reliability of structure-activity relationship conclusions and accelerate decision-making in drug discovery campaigns [4].

Quote Request

Request a Quote for m-PEG12-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.